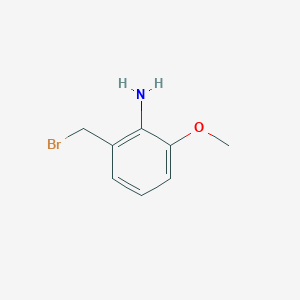
2-Chloro-3-(1,2-dibromoethyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-3-(1,2-dibromoethyl)quinoline is a heterocyclic aromatic compound that features a quinoline core substituted with chloro and dibromoethyl groups. Quinolines are known for their diverse biological activities and are widely used in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-3-(1,2-dibromoethyl)quinoline typically involves the bromination of 3-vinylquinolin-2(1H)-ones followed by treatment with phosphoryl chloride . This method provides a straightforward route to the desired compound.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-3-(1,2-dibromoethyl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The chloro and dibromoethyl groups can be substituted with other nucleophiles.
Cyclization Reactions: It can react with thiourea to form thieno[2,3-b]quinolines.
Common Reagents and Conditions
Thiourea: Used in protic solvents for cyclization reactions.
Phosphoryl Chloride: Utilized in the initial synthesis step.
Major Products Formed
Thieno[2,3-b]quinolines: Formed from the reaction with thiourea.
Wissenschaftliche Forschungsanwendungen
2-Chloro-3-(1,2-dibromoethyl)quinoline has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing various heterocyclic compounds.
Biology and Medicine:
Wirkmechanismus
The mechanism of action of 2-chloro-3-(1,2-dibromoethyl)quinoline involves its interaction with nucleophiles, leading to substitution or cyclization reactions. The molecular targets and pathways are primarily related to its ability to form stable heterocyclic structures .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thieno[2,3-b]quinolines: Formed from the reaction of 2-chloro-3-(1,2-dibromoethyl)quinoline with thiourea.
Selenolo[2,3-b]quinolines: Synthesized using a similar approach.
Uniqueness
This compound is unique due to its specific substitution pattern, which allows for diverse chemical reactivity and the formation of various heterocyclic compounds .
Eigenschaften
CAS-Nummer |
65479-84-7 |
|---|---|
Molekularformel |
C11H8Br2ClN |
Molekulargewicht |
349.45 g/mol |
IUPAC-Name |
2-chloro-3-(1,2-dibromoethyl)quinoline |
InChI |
InChI=1S/C11H8Br2ClN/c12-6-9(13)8-5-7-3-1-2-4-10(7)15-11(8)14/h1-5,9H,6H2 |
InChI-Schlüssel |
VCZFAEVZWJCFPY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)C(CBr)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R)-6,6-Dimethyl-4-methylidenebicyclo[3.1.1]heptan-2-one](/img/structure/B14485755.png)

![(3S)-1-([1,1'-Biphenyl]-4-yl)-3-methylpentan-1-one](/img/structure/B14485782.png)

![2-{[(5-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}ethan-1-amine](/img/structure/B14485791.png)







![2,2'-{1,4-Phenylenebis[(2H-1,3-dithiol-4-yl-2-ylidene)]}bis(2H-1,3-dithiole)](/img/structure/B14485828.png)
![Ethyl (3-oxo-2-azaspiro[4.5]decan-2-yl)acetate](/img/structure/B14485829.png)
